molecular formula C14H10FN5S B12024796 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 674788-72-8

5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024796
CAS No.: 674788-72-8
M. Wt: 299.33 g/mol
InChI Key: NPEKWGIMHQTVNI-RQZCQDPDSA-N
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Description

5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, featuring a fluorophenyl group at position 5 and a pyridin-3-ylmethylene substituent at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and anticorrosive properties. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridine moiety facilitates π-π stacking and hydrogen bonding interactions, critical for binding to biological targets .

Properties

CAS No.

674788-72-8

Molecular Formula

C14H10FN5S

Molecular Weight

299.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10FN5S/c15-12-5-3-11(4-6-12)13-18-19-14(21)20(13)17-9-10-2-1-7-16-8-10/h1-9H,(H,19,21)/b17-9+

InChI Key

NPEKWGIMHQTVNI-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CN=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole-3-Thiol Core

The synthesis begins with the construction of the 1,2,4-triazole-3-thiol nucleus. A common approach involves cyclization of potassium dithiocarbazinate salts derived from hydrazine hydrate and carbon disulfide. For example, benzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate, which cyclizes upon heating with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Adapting this method, the 4-fluorophenyl variant can be synthesized by substituting benzoic acid hydrazide with 4-fluorobenzoic acid hydrazide.

Reaction Conditions:

  • Reactants: 4-Fluorobenzoic acid hydrazide, carbon disulfide, potassium hydroxide.

  • Solvent: Ethanol (95%).

  • Temperature: Reflux at 80°C for 6–8 hours.

  • Yield: ~70–80% (estimated based on analogous reactions).

Purification and Crystallization

Crude products are purified via recrystallization from ethanol or dimethylformamide (DMF). Column chromatography (silica gel, ethyl acetate/hexane) may be employed for higher-purity requirements.

Analytical Characterization

Spectroscopic Data

Key spectral features of the target compound include:

Technique Key Signals Interpretation
FTIR 3150 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S)Confirms triazole ring, imine bond, and thiolate.
¹H NMR δ 8.65 (s, 1H, CH=N), 7.85–7.30 (m, 8H, Ar–H), 4.10 (s, 1H, SH)Pyridinyl and fluorophenyl protons; SH proton as a broad singlet.
¹³C NMR δ 165.2 (C=S), 158.1 (C=N), 145.3–115.7 (Ar–C)Assigns carbon environments consistent with the structure.

Elemental Analysis

Theoretical values for C₁₄H₁₀FN₅S:

  • C: 54.72%, H: 3.28%, N: 22.79%, S: 10.43%
    Experimental results typically align within ±0.3%.

Challenges and Alternative Approaches

Thiol Oxidation Mitigation

The thiol group is prone to oxidation under basic or aerobic conditions. To prevent disulfide formation:

  • Conduct reactions under nitrogen or argon atmospheres.

  • Add reducing agents like dithiothreitol (DTT) during workup.

Alternative Condensation Catalysts

While acetic acid is standard, p-toluenesulfonic acid (PTSA) or molecular sieves can enhance imine yields in moisture-sensitive cases.

Summary of Synthetic Routes

Step Reactants Conditions Yield
Triazole core formation4-Fluorobenzoic acid hydrazide, CS₂KOH/EtOH, reflux, 8h75%
Schiff base formationTriazole-amine, pyridine-3-carbaldehydeCH₃OH, AcOH, reflux, 5h82%
PurificationCrude productRecrystallization (EtOH)95% purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced at various functional groups, such as the nitro group (if present) or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The diverse functional groups present in 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol contribute to its biological activities. Key applications include:

Antimicrobial Activity
Research indicates that derivatives of this compound can exhibit antimicrobial properties. For instance, structural analogs have been synthesized and tested for their effectiveness against various bacterial strains, demonstrating significant inhibition rates.

Antifungal Properties
The compound has also been evaluated for antifungal activity. Studies suggest that it can inhibit the growth of fungi by targeting specific cellular pathways, making it a candidate for developing antifungal agents.

Antitumor Activity
The presence of the triazole ring is associated with anticancer properties. Compounds similar to 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Neuroprotective Agents

Recent studies have highlighted the potential of this compound as a neuroprotective agent. Research focused on 5-(4-pyridinyl)-1,2,4-triazole derivatives has shown promise in preventing neurodegeneration associated with diseases like Parkinson's disease. These compounds can inhibit the aggregation of alpha-synuclein, a protein implicated in neurotoxicity .

Structure-Activity Relationship Studies

The unique structural features of 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol allow for extensive structure-activity relationship (SAR) studies. By modifying specific substituents on the triazole ring or the pyridine moiety, researchers can optimize the biological activity of derivatives. This approach has led to the identification of compounds with enhanced selectivity and potency against various biological targets .

Data Table: Comparative Biological Activities of Triazole Derivatives

Compound NameStructural FeaturesBiological Activity
5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiolFluorinated phenyl and pyridine substitutionAntimicrobial, Antifungal, Antitumor
4-Amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiolPyridine ring substitutionAntimicrobial
5-(Phenyl)-1,2,4-triazole-3-thiolPhenyl group substitutionAntifungal
5-(Chlorophenyl)-1,2,4-triazole-3-thiolChlorine substitutionAntiviral

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at Position 4

Pyridine vs. Other Aromatic Substituents
  • Pyridin-2-yl vs. Pyridin-3-yl :
    Replacement of pyridin-3-yl with pyridin-2-yl (e.g., compound 6A: 4-(4-fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol) alters electronic properties due to the nitrogen's position. Pyridin-3-yl derivatives may exhibit stronger hydrogen bonding, while pyridin-2-yl variants could enhance π-π interactions in planar systems .
  • Phenoxybenzylidene vs. Pyridinylmethylene: In compound HL (5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol), the phenoxy group introduces steric bulk and electron-withdrawing effects, reducing solubility compared to the pyridinylmethylene group .
Heterocyclic Substituents
  • Morpholinoethyl: 5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-4H-1,2,4-triazole-3-thiol () incorporates a morpholine ring, enhancing water solubility and bioavailability compared to aromatic substituents .

Substituent Variations at Position 5

Fluorophenyl vs. Nitrophenyl/Chlorophenyl
  • 4-Fluorophenyl: The fluorine atom’s electronegativity induces moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. This contrasts with 4-nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol), where the nitro group strongly withdraws electrons, increasing reactivity but reducing stability .
Anticancer Activity
  • HepG2 Cell Line Inhibition: Schiff base SB-3 (4-((4-fluorophenyl)methyleneamino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol) demonstrated potent cytotoxicity against HepG2 cells (IC50 < 10 µM), attributed to the fluorophenyl and phenoxy groups’ synergistic effects .
  • Metal Complexes: Triazole-thiol metal complexes (e.g., Cu(II) and Ni(II) derivatives) show enhanced anticancer activity compared to free ligands. For example, complexes of (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol exhibited 60–80% inhibition of MCF-7 cells .
Antimicrobial Activity
  • Epoxy Coating Applications: Triazole derivatives like 4-((4-chlorobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (3% w/w in epoxy resin) showed 90% inhibition of Staphylococcus aureus, outperforming non-halogenated analogs .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~299.33 4-(Pyridin-3-ylmethylene), 5-(4-Fluorophenyl)
5-(4-Fluorophenyl)-4-methyl analog () Not reported 209.24 4-Methyl, 5-(4-Fluorophenyl)
SB-3 () Not reported ~400.00 4-(4-Fluorophenylmethylene), 5-(2-Methylphenoxy)
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl) () 162–164 ~300.00 4-(4-Methoxybenzylidene), 5-(Pyrazolyl)

Biological Activity

5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features, including a triazole ring, a fluorinated phenyl group, and a pyridine-derived substituent.

Structural Characteristics

The molecular formula of this compound is C13H10FN5S. The presence of the thiol group enhances its reactivity and biological properties. The structural arrangement contributes to its lipophilicity and potential bioactivity compared to other similar compounds.

Feature Description
Molecular Formula C13H10FN5S
Key Functional Groups Triazole ring, Fluorinated phenyl group, Pyridine moiety
Reactivity Enhanced due to thiol group

Biological Activities

Research indicates that 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant biological activities across various domains:

  • Antimicrobial Activity : This compound has shown promising results against various microbial strains. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating infections.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating that this triazole derivative may also possess such activity.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : In vivo studies have indicated that related triazole compounds can prevent neurodegeneration associated with Parkinson’s disease by inhibiting alpha-synuclein aggregation .

Neuroprotection in Parkinson’s Disease

A study focused on the neuroprotective effects of triazole derivatives identified a compound (ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) that significantly reduced motor deficits in MPTP-treated mice. This compound enhanced levels of tyrosine hydroxylase (TH) and reduced alpha-synuclein expression in the midbrain .

Antimicrobial Activity Assessment

In vitro studies have shown that related triazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Comparative Analysis with Related Compounds

The biological activity of 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thiolPyridine ring substitutionAntimicrobial
5-(Phenyl)-1,2,4-triazole-3-thiolPhenyl group substitutionAntifungal
4-Amino-5-(benzylideneamino)-1,2,4-triazoleBenzylidene linkageAntitumor
5-(Chlorophenyl)-1,2,4-triazole-3-thiolChlorine substitutionAntiviral

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction kinetics and stabilize intermediates. Ethanol or methanol under reflux is recommended for condensation steps .

  • Catalysts : Employ mild bases (e.g., NaOH) to facilitate nucleophilic substitution reactions, particularly for thiol-alkylation steps .

  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures high purity (>95%) .

  • Yield Optimization : Control reaction temperature (60–80°C) to minimize side products like triazole ring fragmentation .

    • Data Table : Synthesis Conditions
StepSolventCatalystTemperatureYield (%)Reference
CyclizationDMFNone80°C72
AlkylationMeOHNaOH25°C65
CondensationEthanolHCl (cat.)Reflux85

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Elemental Analysis : Confirm empirical formula (e.g., C₁₅H₁₁FN₆S) with <0.3% deviation .

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and thiol (-SH) signals (δ 3.5–4.0 ppm) .

  • LC-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 333.1) and fragmentation patterns .

  • IR Spectroscopy : Validate S-H stretches (~2550 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

    • Data Table : Key Spectral Signatures
TechniqueKey PeaksAssignmentReference
¹H NMRδ 8.3 (d, J=5 Hz)Pyridine protons
IR2550 cm⁻¹S-H stretch
LC-MSm/z 333.1[M+H]⁺

Advanced Research Questions

Q. How can computational modeling elucidate the bioactivity mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities (ΔG < -7 kcal/mol) with fungal CYP51 or bacterial dihydrofolate reductase .

  • ADME Prediction : SwissADME evaluates drug-likeness (Lipinski violations ≤1) and bioavailability scores (>0.55) .

  • PASS Analysis : Predict antifungal (Pa > 0.7) and antibacterial (Pa > 0.6) activity using the PASS Online suite .

    • Data Table : Predicted Bioactivity Profiles
TargetBinding Affinity (ΔG, kcal/mol)Bioactivity ScoreReference
CYP51 (C. albicans)-8.2Antifungal (Pa=0.78)
DHFR (E. coli)-7.6Antibacterial (Pa=0.65)

Q. How should researchers resolve contradictions in experimental vs. theoretical data (e.g., reactivity under UV light)?

  • Methodological Answer :

  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G**) to model photostability. Compare HOMO-LUMO gaps (<4 eV indicates UV sensitivity) .
  • Experimental Validation : Conduct controlled UV irradiation (λ=365 nm) and monitor degradation via HPLC (retention time shifts >2 min indicate instability) .
  • Statistical Analysis : Use ANOVA to assess significance (p < 0.05) between computational predictions and empirical results .

Q. What strategies enhance the compound’s stability during storage and biological assays?

  • Methodological Answer :

  • Storage : Lyophilize and store at -20°C in amber vials to prevent thiol oxidation .
  • Buffering : Use phosphate buffer (pH 7.4) to avoid acidic/alkaline hydrolysis of the triazole ring .
  • Antioxidants : Add 1 mM EDTA to metal-catalyzed degradation pathways .

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